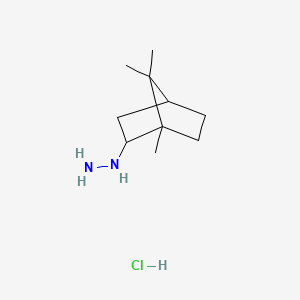
(+-)-endo-(2-Bornyl)hydrazine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-(2-Bornyl)hydrazine monohydrochloride typically involves the reaction of camphor with hydrazine. The process can be summarized as follows:
Starting Material: Camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one).
Reagent: Hydrazine hydrate.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The mixture is heated to facilitate the reaction between camphor and hydrazine, leading to the formation of the hydrazine derivative.
Purification: The product is then purified by recrystallization from an appropriate solvent to obtain (±)-endo-(2-Bornyl)hydrazine monohydrochloride in its pure form.
Industrial Production Methods
In an industrial setting, the production of (±)-endo-(2-Bornyl)hydrazine monohydrochloride can be scaled up by optimizing the reaction conditions and using larger reactors. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(±)-endo-(2-Bornyl)hydrazine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
(±)-endo-(2-Bornyl)hydrazine monohydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (±)-endo-(2-Bornyl)hydrazine monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. This interaction can modulate various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Hydrazones: Compounds containing the hydrazone functional group, formed by the reaction of hydrazines with aldehydes or ketones.
Quinazolines: Nitrogen-containing heterocycles with potential biological activity.
Schiff Bases: Compounds formed by the condensation of primary amines with carbonyl compounds.
Uniqueness
(±)-endo-(2-Bornyl)hydrazine monohydrochloride is unique due to its bicyclic structure derived from camphor, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing novel chemical entities.
Properties
CAS No. |
24629-73-0 |
|---|---|
Molecular Formula |
C10H21ClN2 |
Molecular Weight |
204.74 g/mol |
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C10H20N2.ClH/c1-9(2)7-4-5-10(9,3)8(6-7)12-11;/h7-8,12H,4-6,11H2,1-3H3;1H |
InChI Key |
MEIAYPPEPBKAHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)NN)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


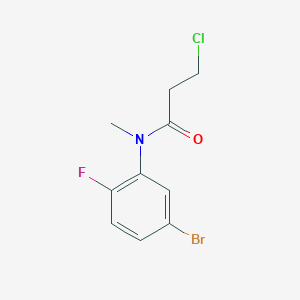
![8-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15046030.png)

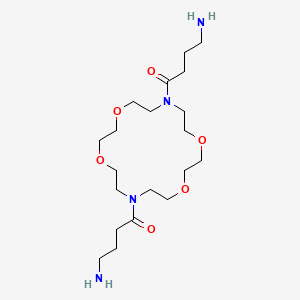
![Ethyl 2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B15046045.png)
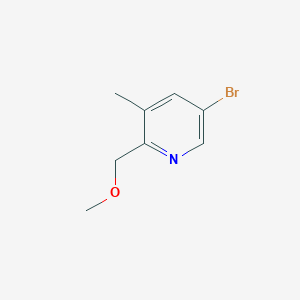
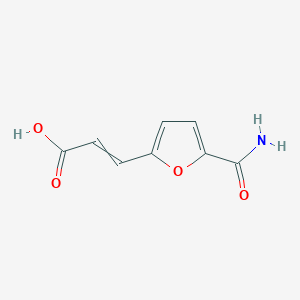
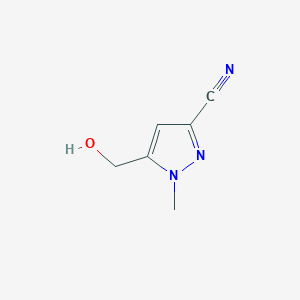
![N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide hydrochloride](/img/structure/B15046072.png)
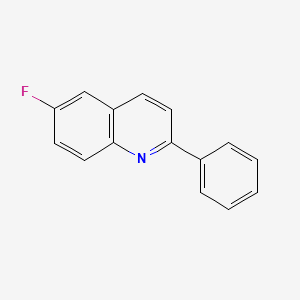
![4-{[(4,4,5,5,5-Pentafluoropentyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B15046085.png)
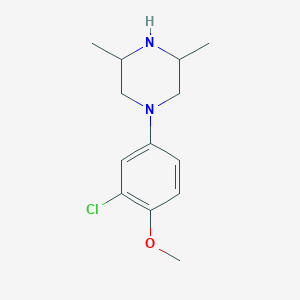
![1-(1,1,3,3-Tetradeuterio-2,7-diazaspiro[3.5]nonan-2-yl)ethanone;hydrochloride](/img/structure/B15046119.png)
![(S)-4-[4-(tert-Butoxy)benzyl]oxazolidine-2,5-dione](/img/structure/B15046121.png)
